molecular formula C15H24N2O2S B2838590 3-Cyclohexyl-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea CAS No. 1219914-08-5

3-Cyclohexyl-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea

Cat. No. B2838590
M. Wt: 296.43
InChI Key: ZNZVVLCCEAHZEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclohexyl-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as CX-4945 and has been extensively studied for its ability to inhibit protein kinase CK2, which is involved in various cellular processes.

Scientific Research Applications

Acetylcholinesterase Inhibitors

Urea derivatives have been studied for their potential as acetylcholinesterase inhibitors, a class of compounds that can offer therapeutic benefits in treating diseases like Alzheimer's. For instance, flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas were synthesized and assessed for antiacetylcholinesterase activity, aiming to optimize the spacer length and test compounds with greater conformational flexibility (Vidaluc et al., 1995).

Anion Sensing Properties

Certain urea derivatives exhibit properties that make them suitable for anion sensing. A study on mononuclear gold(I) acetylide complexes with urea moiety highlighted their anion binding properties, showing potential for the detection of fluoride ions in DMSO, indicating a path toward the development of novel anion sensors (Zhou et al., 2012).

Fluorescence Probes for Analyte Detection

N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbamoyl)urea has been found to exhibit strong solvatochromism with its fluorescence properties, enabling the detection of analytes such as alcohols, carboxylic acids, and fluoride ions, which form strong hydrogen bonds (Bohne et al., 2005).

Synthesis and Reactivity of Urea Derivatives

Research on urea derivatives also delves into their synthesis and reactivity, providing insights into the creation of novel compounds with potential applications in various fields of chemistry. Studies have shown how urea and thiourea derivatives can be synthesized and their reactivity with different compounds, offering a base for further research and application development in organic synthesis and medicinal chemistry (Kolosov et al., 2015).

properties

IUPAC Name

3-cyclohexyl-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2S/c1-19-9-8-17(11-13-7-10-20-12-13)15(18)16-14-5-3-2-4-6-14/h7,10,12,14H,2-6,8-9,11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZVVLCCEAHZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CSC=C1)C(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclohexyl-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea

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